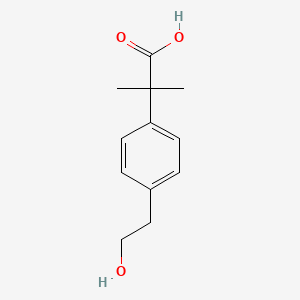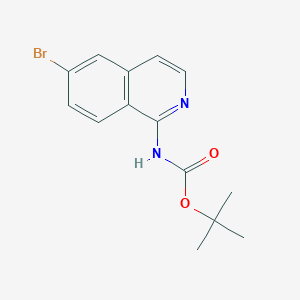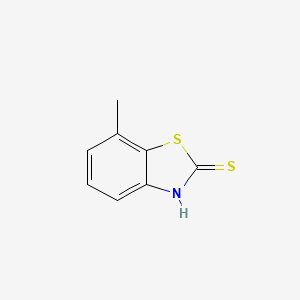
7-Methyl-benzothiazole-2-thiol
Overview
Description
7-Methyl-benzothiazole-2-thiol, also known as 2-Mercaptobenzothiazole, is an organosulfur compound. It belongs to the class of organic compounds known as benzothiazoles, which are organic compounds containing a benzene fused to a thiazole ring . This compound is used in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 7-Methyl-benzothiazole-2-thiol, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An efficient and practical method for the one-step synthesis of benzothiazole-2-thiols by cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water has also been described .
Molecular Structure Analysis
The molecule is planar with a C=S double bond . The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Chemical Reactions Analysis
The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation . Treatment with Raney nickel results in monodesulfurization, giving benzothiazole . The reaction starts with electrophilic substitution and the HF or HCl elimination from the formed thioamide .
Scientific Research Applications
Anticancer Potential
A significant application of benzothiazole-2-thiol derivatives is in anticancer research. Novel benzothiazole-2-thiol derivatives have been synthesized and tested against various human cancer cell lines. Certain derivatives, like the pyridinyl-2-amine linked benzothiazole-2-thiol compounds, have shown potent and broad-spectrum inhibitory activities against cancer cells, including inducing apoptosis in HepG2 cancer cells (Xu Shi et al., 2012). Another study also reported the synthesis of benzothiazole-2-thiol derivatives, highlighting their anti-proliferative activities on HepG2 and MCF-7 cells, with some exhibiting higher efficacy than cisplatin (Zhao Wang et al., 2011).
Biological Activity and Industry Use
Benzothiazole-2-thiol derivatives possess a variety of biological activities, including antibacterial, antifungal, antitumor, antispasmodic, anti-inflammatory, antioxidant, and antiallergic properties. These compounds also find applications in industrial processes like rubber vulcanization (L. G. Shagun et al., 2016).
Antimicrobial Activity
Several benzothiazole-2-thiol derivatives have been synthesized and characterized for their antimicrobial effects against common pathogens, displaying potent antimicrobial activity and relatively low cytotoxicity against human cell lines (Xianrui Xie et al., 2017).
Fluorescent Bioimaging
Benzothiazole-based fluorescent probes for thiols have been developed, demonstrating high on/off signal ratios and selectivity toward thiols, with successful applications in the imaging of thiols in living cells (Wei Sun et al., 2012).
Diverse Pharmacological Properties
Benzothiazole and its derivatives are known for a wide spectrum of biological activities. They have been used in various therapeutic applications and studied for properties like antitumor, antimicrobial, antidiabetic, anti-inflammatory, and many more (P. C. Sharma et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The recent synthetic developments of benzothiazole based anti-tubercular compounds and their in vitro and in vivo activity highlight the potential of this compound for future research . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
properties
IUPAC Name |
7-methyl-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYMKCJLRXOQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-benzothiazole-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-phenyl-Oxazolo[5,4-c]pyridine](/img/structure/B3181051.png)

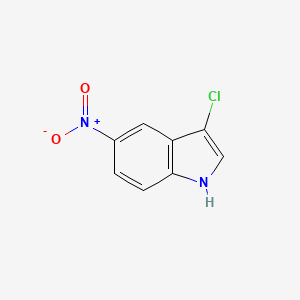
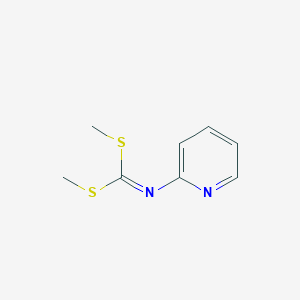
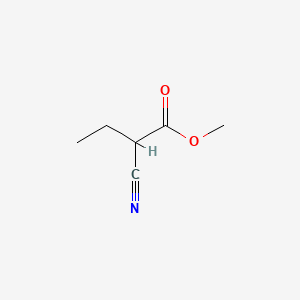
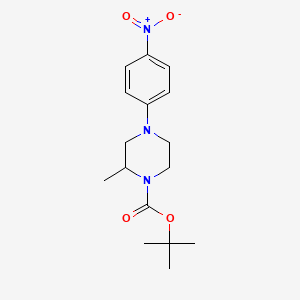
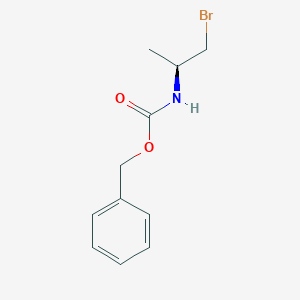


![Iodonium, bis[4-(1,1-dimethylethyl)phenyl]-, chloride](/img/structure/B3181124.png)
